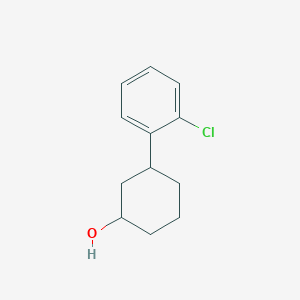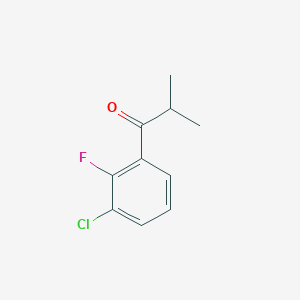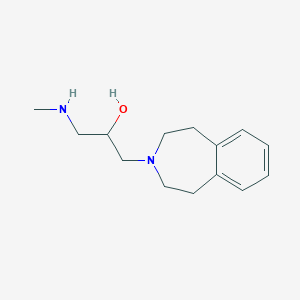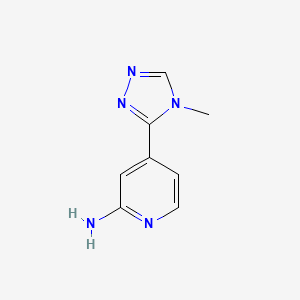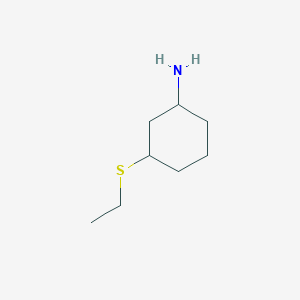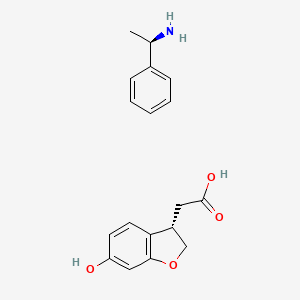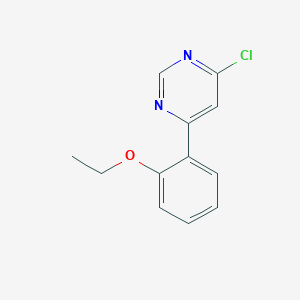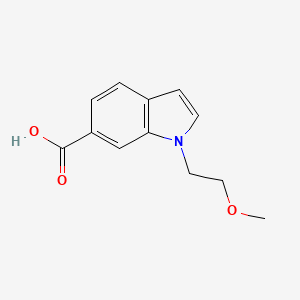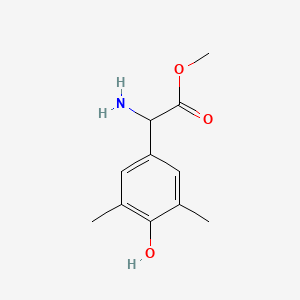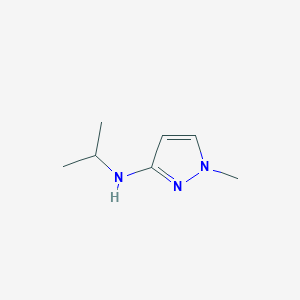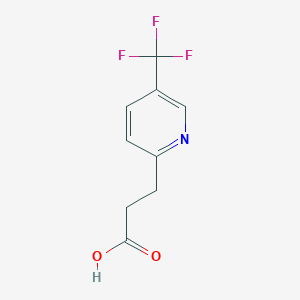
3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid
Vue d'ensemble
Description
“3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid” is a chemical compound with a molecular weight of 253.61 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The IUPAC name of this compound is 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid . The InChI code is 1S/C9H7ClF3NO2/c10-6-3-5(9(11,12)13)4-14-7(6)1-2-8(15)16/h3-4H,1-2H2,(H,15,16) .Chemical Reactions Analysis
The synthesis of trifluoromethylpyridines involves a stepwise liquid-phase/vapor–phase reaction . For example, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 253.61 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Efficient Synthesis Routes : Novel routes for synthesizing 2-trifluoromethyl-nicotinic acid derivatives, which are key intermediates in manufacturing certain inhibitors, highlight the significance of such compounds in chemical synthesis (Kiss, Ferreira, & Learmonth, 2008).
Coordination with Platinum Complexes : A study demonstrated the direct coupling of alcohols and amines to a 3-(pyridin-3-yl)propanoic acid ligand coordinated with a Pt(II) complex. This method was used to create a family of trans-Pt(II) compounds with potential thermoactivatable properties, suggesting their utility in anticancer therapies (Cabrera et al., 2019).
Formation of Heterocyclic Compounds : Reactions involving substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids resulted in various heterocyclic compounds. This showcases the compound's versatility in forming complex molecular structures (Harutyunyan et al., 2015).
Formation of Trifluoromethyl-Containing Heterocyclic Compounds : Research into the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates demonstrated the formation of various acyclic and trifluoromethyl-containing heterocyclic compounds. This expands the understanding of the chemical versatility and reactivity of trifluoromethyl groups in various molecular frameworks (Sokolov & Aksinenko, 2010).
Crystal Structure Analysis : The crystal structure of a related compound, 5-(trifluoromethyl)picolinic acid monohydrate, revealed a water-bridged hydrogen-bonding network, offering insights into the structural characteristics and interactions of similar compounds (Ye & Tanski, 2020).
Applications in Other Fields
Radiochemistry and Radiopharmaceuticals : Studies on Rhenium(I) and Technetium(I) Tricarbonyl Complexes with chelators, including derivatives of 3-(pyridin-2-yl)propanoic acid, contribute to the development of targeted radiopharmaceuticals. These compounds have potential applications in medical imaging and therapy (Makris et al., 2012).
Organic Electronics : The synthesis of iridium complexes based on derivatives of 2-(pyridin-2-yl)propanoic acid, specifically for electrophosphorescence applications, indicates the potential use of these compounds in organic light-emitting diodes (OLEDs) and other electronic devices (Zhang et al., 2010).
Potential in Solar Cell Technologies : Pyridine derivatives, including those related to 3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid, have been explored as additives in electrolytes for dye-sensitized solar cells (DSSCs). This research indicates the compound's potential application in renewable energy technologies (Bagheri, Dehghani, & Afrooz, 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-2-7(13-5-6)3-4-8(14)15/h1-2,5H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRDUBHINNJRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B1427221.png)
![methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine](/img/structure/B1427222.png)
![[3-Methyl-1-(methylamino)cyclopentyl]methanol](/img/structure/B1427223.png)
